

chemical structure and stereochemistry of (+)-Neomenthyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Neomenthyl Acetate

Introduction

(+)-Neomenthyl acetate is a monoterpenoid ester that is a component of the essential oil of plants such as peppermint (*Mentha piperita*).^[1] It belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a p-menthane backbone.^[2] This guide provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of (+)-Neomenthyl acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

(+)-Neomenthyl acetate is a derivative of neomenthol, where the hydroxyl group is esterified with acetic acid. The molecule consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and an acetate group.

- Molecular Formula: C₁₂H₂₂O₂^[3]
- Molecular Weight: 198.30 g/mol ^[3]
- IUPAC Name: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate^[4]
- CAS Number: 2552-91-2^{[3][5]}

- Synonyms: **(1S)-(+)-neoMenthyl Acetate**, (+)-(1S,2S,5R)-Neomenthyl acetate[3][5]

The structure is based on a p-menthane skeleton, which is a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2]

Caption: 2D structure of (+)-Neomenthyl acetate.

Stereochemistry

The stereochemistry of (+)-Neomenthyl acetate is explicitly defined by its IUPAC name, (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[4] This designates the absolute configuration at the three chiral centers of the cyclohexane ring:

- C1: The carbon atom bonded to the acetate group has an S configuration.
- C2: The carbon atom bonded to the isopropyl group has an S configuration.
- C5: The carbon atom bonded to the methyl group has an R configuration.

In the most stable chair conformation of the cyclohexane ring, the bulky isopropyl group preferentially occupies an equatorial position to minimize steric hindrance. In neomenthyl derivatives, the methyl and isopropyl groups are cis to each other, while the acetate group is trans to the isopropyl group.

Physicochemical Properties

The quantitative physicochemical properties of (+)-Neomenthyl acetate are summarized in the table below.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow clear liquid	[5][6]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[3][4]
Molecular Weight	198.30 g/mol	[3][4]
Boiling Point	229-230 °C at 760 mmHg	[5][6]
Specific Gravity	0.912 at 25 °C	[5][6]
Flash Point	92.2 °C (198 °F)	[5]
Vapor Pressure	0.071 mmHg at 25 °C (estimated)	[5][6]
Solubility	Soluble in alcohol. Insoluble in water.	[5][6]
Water Solubility	17.13 mg/L at 25 °C (estimated)	[5][6]
logP (o/w)	4.182 (estimated)	[5]

Experimental Protocols

Synthesis of (+)-Neomenthyl Acetate

The synthesis of menthol acetate derivatives is typically achieved through the esterification of the corresponding menthol isomer.^[7] For (+)-Neomenthyl acetate, the precursor would be (+)-Neomenthol. Several acetylating agents can be used, with varying effectiveness.^[7] A general protocol using acetyl chloride, which is highly effective, is described below.^{[7][8]}

Materials and Equipment:

- (+)-Neomenthol
- Acetyl chloride
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)

- Organic base (e.g., pyridine or triethylamine)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and distillation

Procedure:

- Dissolve (+)-Neomenthol and a slight excess of an organic base in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly add a slight excess of acetyl chloride to the stirred solution via a dropping funnel. The reaction is exothermic and may produce hydrogen chloride gas, which is neutralized by the base.[8]
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]

- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[8]
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude (+)-Neomenthyl acetate can be purified by fractional distillation under reduced pressure to yield the pure product.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (+)-Neomenthyl acetate.

Characterization

The synthesized (+)-Neomenthyl acetate should be characterized to confirm its identity and purity. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure and confirm the stereochemistry of the molecule.[4]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group, typically showing a strong C=O stretching band around 1735 cm^{-1} .[4]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[10]
- Gas Chromatography (GC): GC is employed to assess the purity of the final product.
- Polarimetry: The specific rotation of the molecule is measured to confirm the enantiomeric purity of the (+)-isomer.

Applications in Research and Development

(+)-Neomenthyl acetate and its isomers serve as important chiral building blocks and starting materials in asymmetric synthesis. Their well-defined stereochemistry makes them valuable for creating complex chiral molecules, which is of significant interest in the development of new pharmaceuticals and agrochemicals. They are also used in flavor and fragrance industries and as probes for studying enzymatic reactions.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neomenthyl acetate | 2230-87-7 [chemicalbook.com]
- 2. Showing Compound (+)-Neomenthyl acetate (FDB006021) - FooDB [foodb.ca]
- 3. scbt.com [scbt.com]
- 4. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]
- 6. (+)-neomenthyl acetate [flavscents.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Menthyl acetate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [chemical structure and stereochemistry of (+)-Neomenthyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199892#chemical-structure-and-stereochemistry-of-neomenthyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com